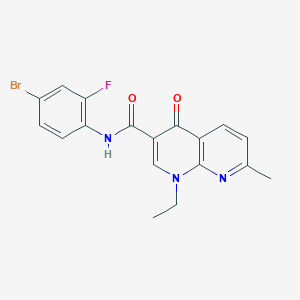

3-iodo-1H-indole-5-carboxylic acid

Overview

Description

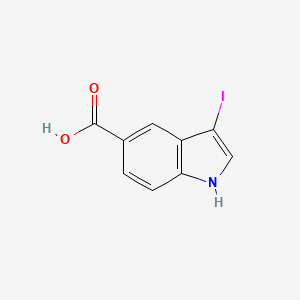

3-Iodo-1H-indole-5-carboxylic acid is an indole derivative . It is a solid substance stored at ambient temperature . The molecular formula is C9H6INO2, and it has a molecular weight of 287.06 .

Synthesis Analysis

The synthesis of indole derivatives, including 3-iodo-1H-indole-5-carboxylic acid, often involves methods such as indole cyclization . One effective method for the preparation of 3-alkoxycarbonyl derivatives of indole is based on the reaction of substituted o-iodoaniline with dicarbonyl compounds . The synthesis involves the formation of the corresponding imine and its subsequent cyclization by the action of a base and a catalytic amount of CuI .Molecular Structure Analysis

The molecular structure of 3-iodo-1H-indole-5-carboxylic acid includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .Chemical Reactions Analysis

Indole derivatives, including 3-iodo-1H-indole-5-carboxylic acid, are prevalent moieties in selected alkaloids . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .Physical And Chemical Properties Analysis

3-Iodo-1H-indole-5-carboxylic acid is a solid substance . It has a molecular weight of 287.06 .Scientific Research Applications

Based on the information available, here is a comprehensive analysis of the scientific research applications of “3-iodo-1H-indole-5-carboxylic acid”, focusing on several unique applications:

Synthesis of Tryptophan Dioxygenase Inhibitors

“3-iodo-1H-indole-5-carboxylic acid” can be used as a reactant for the preparation of tryptophan dioxygenase inhibitors. These inhibitors are important in the study of tryptophan metabolism and have potential applications as anticancer immunomodulators .

Preparation of Indolyl-Quinolines

This compound serves as a reactant in the synthesis of indolyl-quinolines through metal- and solvent-free autoxidative coupling reactions. Indolyl-quinolines have various biological activities and are studied for their therapeutic potential .

Production of Anthranilic Acids

Anthranilic acids, which have anti-inflammatory and analgesic properties, can be synthesized using “3-iodo-1H-indole-5-carboxylic acid” as a reactant in conjunction with bromamine-B oxidant and palladium chloride catalyst .

Biological Activity Studies

Indole derivatives, including “3-iodo-1H-indole-5-carboxylic acid”, are studied for their diverse biological activities. They show promise in treating cancer cells, microbes, and various disorders in the human body .

Safety and Hazards

The safety information for 3-iodo-1H-indole-5-carboxylic acid indicates that it may cause skin irritation and serious eye irritation . It may also cause respiratory irritation if inhaled . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

3-iodo-1H-indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO2/c10-7-4-11-8-2-1-5(9(12)13)3-6(7)8/h1-4,11H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRKORQSFPAVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=CN2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-iodo-1H-indole-5-carboxylic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2958112.png)

![3-[1-methyl-5-(morpholine-4-sulfonyl)-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2958113.png)

![(E)-{[6-(4-cyanophenoxy)pyridin-3-yl]methylidene}amino 2,4-dichlorobenzoate](/img/structure/B2958117.png)

![4-chloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2958119.png)

![4-(N,N-diallylsulfamoyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2958123.png)

![2-Methyl-4-(((6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)thiazole](/img/structure/B2958126.png)

![4-[2-(2-Hydroxy-2-methylcyclohexyl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2958130.png)